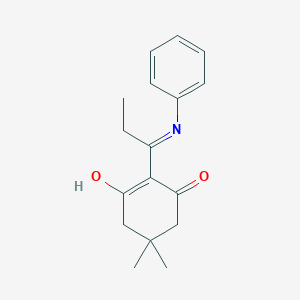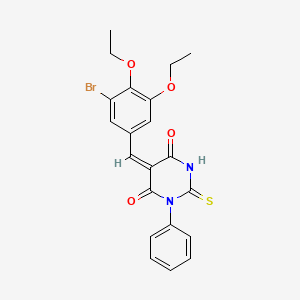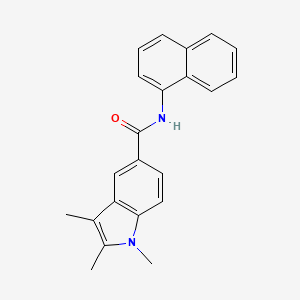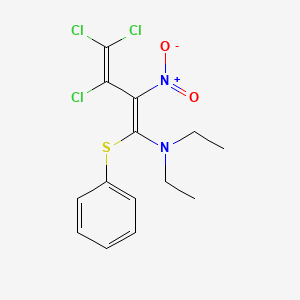![molecular formula C20H16N2O4S B6069466 3-methoxy-N-{4-[(4-nitrophenyl)thio]phenyl}benzamide](/img/structure/B6069466.png)
3-methoxy-N-{4-[(4-nitrophenyl)thio]phenyl}benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-methoxy-N-{4-[(4-nitrophenyl)thio]phenyl}benzamide, also known as MNTPB, is a chemical compound that has been widely studied for its potential in scientific research. MNTPB is a benzamide derivative that has been synthesized using various methods.
作用機序
The exact mechanism of action of 3-methoxy-N-{4-[(4-nitrophenyl)thio]phenyl}benzamide is not fully understood. However, it is believed to exert its effects through the inhibition of various cellular pathways. 3-methoxy-N-{4-[(4-nitrophenyl)thio]phenyl}benzamide has been shown to inhibit the activity of certain enzymes involved in cancer cell proliferation and inflammation. It has also been shown to disrupt the replication of certain viruses by inhibiting viral enzymes.
Biochemical and Physiological Effects:
3-methoxy-N-{4-[(4-nitrophenyl)thio]phenyl}benzamide has been shown to have various biochemical and physiological effects. It has been shown to induce apoptosis, or programmed cell death, in cancer cells. 3-methoxy-N-{4-[(4-nitrophenyl)thio]phenyl}benzamide has also been shown to inhibit the production of pro-inflammatory cytokines, which can contribute to the development of various diseases. Additionally, 3-methoxy-N-{4-[(4-nitrophenyl)thio]phenyl}benzamide has been shown to inhibit viral replication, which can help to prevent the spread of viral infections.
実験室実験の利点と制限
3-methoxy-N-{4-[(4-nitrophenyl)thio]phenyl}benzamide has several advantages for lab experiments. It is relatively easy to synthesize and can be obtained in high yields. 3-methoxy-N-{4-[(4-nitrophenyl)thio]phenyl}benzamide is also stable under various conditions, making it suitable for use in a wide range of experiments. However, 3-methoxy-N-{4-[(4-nitrophenyl)thio]phenyl}benzamide has some limitations. It is highly toxic and must be handled with care. Additionally, 3-methoxy-N-{4-[(4-nitrophenyl)thio]phenyl}benzamide has limited solubility in aqueous solutions, which can make it difficult to use in certain experiments.
将来の方向性
There are several future directions for 3-methoxy-N-{4-[(4-nitrophenyl)thio]phenyl}benzamide research. One potential direction is to further explore its anticancer properties and its potential as a cancer treatment. Additionally, 3-methoxy-N-{4-[(4-nitrophenyl)thio]phenyl}benzamide could be studied further as an anti-inflammatory and antiviral agent. Further research could also focus on developing new synthesis methods for 3-methoxy-N-{4-[(4-nitrophenyl)thio]phenyl}benzamide or modifying its chemical structure to improve its properties.
合成法
3-methoxy-N-{4-[(4-nitrophenyl)thio]phenyl}benzamide has been synthesized using various methods. One of the most common methods involves the reaction of 4-nitrothiophenol with 3-methoxybenzoyl chloride in the presence of a base. The resulting product is then treated with ammonium carbonate to yield 3-methoxy-N-{4-[(4-nitrophenyl)thio]phenyl}benzamide. Other methods involve the use of different starting materials and reaction conditions.
科学的研究の応用
3-methoxy-N-{4-[(4-nitrophenyl)thio]phenyl}benzamide has been studied extensively for its potential in scientific research. It has been shown to have anticancer properties and has been tested against various cancer cell lines. 3-methoxy-N-{4-[(4-nitrophenyl)thio]phenyl}benzamide has also been studied for its potential as an anti-inflammatory agent and has been shown to inhibit the production of pro-inflammatory cytokines. Additionally, 3-methoxy-N-{4-[(4-nitrophenyl)thio]phenyl}benzamide has been tested for its potential as an antiviral agent and has been shown to inhibit the replication of certain viruses.
特性
IUPAC Name |
3-methoxy-N-[4-(4-nitrophenyl)sulfanylphenyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N2O4S/c1-26-17-4-2-3-14(13-17)20(23)21-15-5-9-18(10-6-15)27-19-11-7-16(8-12-19)22(24)25/h2-13H,1H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKBTVXKLGWXMIG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)NC2=CC=C(C=C2)SC3=CC=C(C=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-methyl-2-(4-methylphenyl)-4-{[2-(3-methylphenyl)hydrazino]methylene}-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B6069386.png)
![N-(4-{[4-(4-hydroxyphenyl)-1-phthalazinyl]amino}phenyl)acetamide](/img/structure/B6069394.png)
![1-(2-fluorobenzoyl)-N-[3-(1H-indol-2-yl)phenyl]-3-piperidinecarboxamide](/img/structure/B6069398.png)
![7,8,9,10-tetrahydro-3H-azepino[2,1-f]purine-4(6H)-thione](/img/structure/B6069404.png)


![1-cyclopentyl-3,4-dimethyl-1,7-dihydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B6069433.png)

![2-({[4-(4-bromophenyl)-1,3-thiazol-2-yl]amino}carbonyl)benzoic acid](/img/structure/B6069449.png)
![2-oxo-1-phenyl-N-[3-(trifluoromethoxy)benzyl]-3-pyrrolidinecarboxamide](/img/structure/B6069458.png)
![N-(4-chloro-2-methylphenyl)-2-{[4-ethyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B6069461.png)
![N-[4-(4-morpholinylcarbonyl)phenyl]tetrahydro-3-thiophenamine](/img/structure/B6069475.png)

